(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine
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Overview
Description
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine is a chiral organic compound that features a benzo[d][1,3]dioxole ring substituted with two fluorine atoms and an amine group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: The benzo[d][1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and a suitable dihalide.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Butane Chain: The butane chain with an amine group can be attached through a nucleophilic substitution reaction using a suitable alkyl halide.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a primary amine or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR) under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amine or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine: The enantiomer of the compound with potentially different biological activity.
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine: The racemic mixture of the compound.
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-amine: A similar compound with a shorter alkyl chain.
Uniqueness
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activity and interactions compared to its enantiomer or racemic mixture. The presence of the difluorobenzo[d][1,3]dioxole ring also imparts unique chemical properties that can influence its reactivity and applications.
Biological Activity
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine, a compound characterized by its unique fluorinated structure, has garnered attention in recent research for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C11H13F2NO
- Molecular Weight : 229.22 g/mol
- CAS Number : 2061996-63-0
The compound features a difluorobenzo[d][1,3]dioxole moiety, which is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound can modulate various biochemical pathways:
- Inhibition of Glycolysis : Analogous compounds have been shown to inhibit glycolytic enzymes, particularly hexokinase. This inhibition is crucial in cancer therapies targeting aggressive tumors such as glioblastoma multiforme (GBM) where glycolysis is upregulated .
- Cytotoxic Effects : Fluorinated derivatives exhibit potent cytotoxicity against cancer cells. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through distinct pathways, including the activation of caspases and the disruption of mitochondrial membrane potential .
- Antifungal Activity : Some studies suggest that related compounds may possess antifungal properties, potentially reducing virulence traits in pathogens like Candida spp. .
Case Study 1: Inhibition of Glycolysis in GBM
A study synthesized novel halogenated derivatives of 2-deoxy-d-glucose (2-DG), which includes modifications similar to those found in this compound. These derivatives were tested for their ability to inhibit glycolysis in GBM cells. The results indicated that fluorinated compounds demonstrated significantly lower IC50 values under hypoxic conditions compared to traditional 2-DG, suggesting enhanced efficacy due to structural modifications .
Compound | IC50 Value (µM) | Mechanism |
---|---|---|
2-DG | 300 | Glycolysis inhibition |
Fluorinated Analog | 50 | Enhanced hexokinase inhibition |
Case Study 2: Antifungal Properties
In another investigation focusing on antifungal activity, complexes containing benzodioxole derivatives were shown to exhibit higher antifungal potency than their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these complexes when tested against various strains of Candida spp., indicating a potential application in treating fungal infections .
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)butan-1-amine |
InChI |
InChI=1S/C11H13F2NO2/c1-2-4-8(14)7-5-3-6-9-10(7)16-11(12,13)15-9/h3,5-6,8H,2,4,14H2,1H3/t8-/m0/s1 |
InChI Key |
PLHLJYKWJMDMPU-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
Canonical SMILES |
CCCC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
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